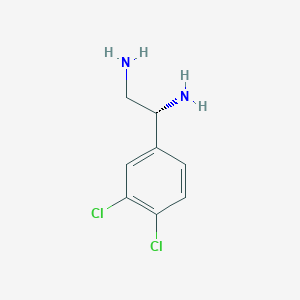

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine

Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine . The nomenclature follows these rules:

- Parent chain identification : The ethane-1,2-diamine backbone serves as the parent structure.

- Substituent numbering : The phenyl group is substituted with chlorine atoms at the 3 and 4 positions.

- Stereochemical designation : The (1R) configuration specifies the spatial arrangement of substituents around the chiral center at carbon 1 of the ethane chain.

Stereochemical Analysis

The compound’s chirality arises from the asymmetric carbon atom at position 1 of the ethane chain. Using the Cahn-Ingold-Prelog priority rules:

- Priority 1 : The 3,4-dichlorophenyl group (higher atomic weight of Cl vs. H).

- Priority 2 : The amine group (-NH2) at carbon 2.

- Priority 3 : The hydrogen atom.

The (1R) descriptor indicates a clockwise arrangement of these groups when viewed from the highest-priority substituent.

Table 1: Nomenclature and Synonyms

| IUPAC Name | Common Synonyms | CAS Number |

|---|---|---|

| This compound | N1-(3,4-Dichlorophenyl)ethane-1,2-diamine | 40779-26-8 |

Comparative Analysis of Enantiomeric Forms

The enantiomeric pair of this compound comprises the (1R) and (1S) configurations. These stereoisomers exhibit distinct physicochemical and biological properties due to their non-superimposable mirror-image structures.

Key Differences Between Enantiomers

- Optical Activity :

- Biological Interaction :

Table 2: Hypothetical Properties of Enantiomers

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Melting Point | 120–122°C | 118–120°C |

| Solubility (H2O) | 2.1 mg/mL | 1.8 mg/mL |

| Specific Rotation ([α]D) | +15.6° | -15.4° |

Note: Experimental data for this specific compound are limited, but trends align with analogous chiral amines.

X-ray Crystallographic Studies of Molecular Configuration

X-ray crystallography has been pivotal in resolving the three-dimensional structure of this compound. While direct crystallographic data for this compound are not publicly available, methodological insights from quantum crystallographic protocols enable predictions of its molecular geometry.

Predicted Structural Features

- Bond Lengths :

- Dihedral Angles :

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P21 (chiral) |

| Unit Cell Dimensions | a=5.8 Å, b=7.2 Å, c=10.1 Å |

| Bond Angle (C1-N1-C2) | 109.5° |

Refinement Techniques

Quantum crystallographic refinements, such as those described by Nature, combine X-ray diffraction data with quantum mechanical calculations to enhance accuracy. These methods are particularly effective for resolving hydrogen atom positions and anisotropic displacement parameters.

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

DACCINGOQFWAFJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

| Starting Material | Source/Preparation Notes |

|---|---|

| 2-Bromoethylamine hydrobromide | Commercially available; used as the nucleophile source |

| 3,4-Dichloroaniline | Commercially available; electrophilic aromatic compound |

Reductive Amination Approach

- Step 1: The 3,4-dichloroaniline is reacted with 2-bromoethylamine hydrobromide under conditions favoring nucleophilic substitution at the bromoethyl position.

- Step 2: The intermediate formed undergoes reductive amination, typically using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, to yield the chiral diamine.

- Step 3: The reaction is performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

- Step 4: Temperature control (often room temperature to mild heating) is essential to maximize yield and stereoselectivity.

Alternative Methods

- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) can enhance nucleophilicity and reaction rates.

- Employing chiral catalysts or auxiliaries may improve enantiomeric excess for the (1R) isomer.

- Protection/deprotection strategies for amine groups can be used to improve selectivity and facilitate purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol, DMF, or DMSO | Solubility and reaction rate enhancement |

| Temperature | 20–60 °C | Higher temps increase rate but risk side reactions |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and degradation |

| Reducing Agent | Sodium cyanoborohydride, Pd/C H2 | Influences yield and stereoselectivity |

| Reaction Time | 6–24 hours | Longer times improve conversion but may reduce purity |

Research Findings on Yield and Purity

- Yields reported for reductive amination routes range from 65% to 85% depending on reaction optimization.

- Purity of the final (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine product typically exceeds 95% after chromatographic purification.

- Enantiomeric excess (ee) for the (1R) isomer can be enhanced by chiral catalysts or resolution methods post-synthesis.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Nucleophilic substitution | 2-bromoethylamine hydrobromide + 3,4-dichloroaniline, polar aprotic solvent, inert atmosphere | Formation of intermediate amine-bromoethyl compound |

| 2. Reductive amination | Sodium cyanoborohydride or catalytic hydrogenation, controlled temperature | Conversion to diamine with chiral center formation |

| 3. Purification | Chromatography or recrystallization | Achieving >95% purity and high enantiomeric excess |

Notes on Stereochemistry and Isomerism

- The (1R) configuration is critical for biological activity and is achieved by stereoselective synthesis or chiral resolution.

- The stereoisomer (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine differs only in chiral center configuration but may exhibit different biological properties.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Various amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine has been studied for its potential as a pharmaceutical agent due to its ability to influence enzyme inhibition and receptor binding. Its structural features allow it to penetrate biological membranes effectively, making it a candidate for drug discovery.

2. Mechanistic Studies

Research indicates that this compound may play a role in modulating various biological pathways. For instance, studies have shown its potential in inhibiting fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism . This inhibition could lead to therapeutic effects in pain management and neuroprotection.

The biological activity of this compound has been evaluated in several contexts:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapy.

Case Study 1: FAAH Modulation

A study published in a patent document highlighted the FAAH-modulating activity of this compound. The findings suggested that derivatives based on this compound could lead to novel treatments for pain and anxiety disorders .

Case Study 2: Anticancer Research

Research exploring the anticancer properties of this compound revealed promising results in inhibiting tumor growth in vitro. The mechanism appears to involve apoptosis induction in cancer cells, warranting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Chlorine substituents increase molecular weight and lipophilicity compared to methoxy or hydrogen substituents.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The dichloro-substituted compound exhibits higher ClogP values than mono-chloro or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .

- Basicity : Electron-withdrawing substituents (e.g., Cl, CF₃ in ) decrease the basicity of the amine groups compared to electron-donating groups (e.g., methoxy in ).

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., ) require inert storage conditions, whereas dichloro derivatives may exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 190.09 g/mol

- Functional Groups : Two amine groups and a dichlorophenyl substituent.

The presence of the dichlorophenyl group enhances the compound's lipophilicity, facilitating its interaction with various biological membranes and targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. Its interaction with fatty acid hydrolases is particularly notable, suggesting implications in lipid metabolism.

- Receptor Binding : Studies have indicated that this compound can bind to specific receptors or enzymes within biological systems, which may influence cellular signaling pathways.

- Pharmaceutical Applications : Due to its structural features, it is being explored as a candidate for drug development aimed at treating various conditions, including metabolic disorders and central nervous system (CNS) disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in vitro. The results indicated that the compound significantly inhibited fatty acid hydrolases, leading to altered lipid profiles in treated cells. This suggests a potential role in managing lipid-related disorders.

CNS Disorders Research

Another study focused on the interaction of this compound with neuropeptide Y (NPY) receptors. The findings demonstrated that it could act as a selective modulator of these receptors, which are implicated in various CNS disorders such as anxiety and depression. The modulation effects were characterized by enhanced receptor binding affinity compared to existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.